![molecular formula C8H10ClF2N B591827 (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride CAS No. 441074-81-3](/img/structure/B591827.png)
(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” is a chemical compound with the empirical formula H102 . It has a molecular weight of 193.62 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCl.CC@@Hc1ccc(F)c(F)c1
. The InChI code is 1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
. The InChI key is KRYCUFKROCITGA-NUBCRITNSA-N
. Physical And Chemical Properties Analysis
The compound is solid in form . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Enzymatic Synthesis of Chiral Intermediates
One significant application of compounds related to (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride in scientific research is their role in the enzymatic synthesis of chiral intermediates. For instance, a practical enzymatic process has been developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. This process utilizes a ketoreductase (KRED) to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol with high conversion and enantiomeric excess, demonstrating the potential for industrial applications due to its green and environmentally sound nature (Guo et al., 2017).
Chiral Resolution in Synthesis
Another application is observed in the efficient synthesis and practical resolution of chiral compounds. For example, an efficient synthesis and resolution process for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been described. The resolution process uses R-(−)-mandelic acid as a resolving agent, demonstrating a scalable approach to obtain optically pure enantiomers, which are crucial for the pharmaceutical industry (Mathad et al., 2011).
Synthesis of Chalcones with Biomedical Applications
Research also extends to the synthesis of chalcones bearing N-substituted ethanamine tails, which have shown antiamoebic activity. These compounds are synthesized through an aldol condensation reaction and have demonstrated better activity than standard drugs like metronidazole against certain strains, highlighting the biomedical research applications of compounds related to (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride (Zaidi et al., 2015).
Multifunctional Biocide Development
Another intriguing application is found in the development of multifunctional biocides, such as 2-(Decylthio)ethanamine hydrochloride, which exhibits broad spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. This highlights the potential of related compounds in industrial applications, particularly in recirculating cooling water systems (Walter & Cooke, 1997).
Safety and Hazards
properties
IUPAC Name |
(1R)-1-(3,4-difluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYCUFKROCITGA-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662538 |
Source
|
Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | |
CAS RN |
441074-81-3 |
Source
|
Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.